

# Technical Guide: H-Nle-NH<sub>2</sub>.HCl (CAS 94787-97-0)

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## Compound of Interest

Compound Name: H-Nle-NH<sub>2</sub>.HCl

CAS No.: 94787-97-0

Cat. No.: B555266

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Compound Identity: L-Norleucine Amide Hydrochloride Role: Non-Proteinogenic Amino Acid Derivative & Peptide Building Block[1][2]

## Executive Summary

**H-Nle-NH<sub>2</sub>.HCl** (L-Norleucine amide hydrochloride) is the hydrochloride salt of the amide derivative of L-Norleucine.[1][2] In drug discovery and peptide chemistry, it serves as a critical isostere for L-Methionine amide.[1][2]

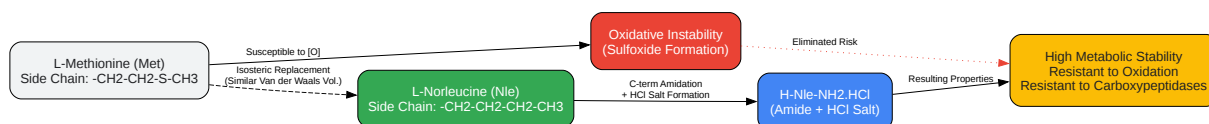
Its primary utility lies in overcoming the oxidative instability of Methionine (Met).[1][2] While Met is susceptible to oxidation (forming sulfoxides and sulfones) which alters peptide potency and shelf-life, Norleucine (Nle) offers a structurally near-identical aliphatic side chain that is chemically inert.[1][2] The C-terminal amide modification further enhances metabolic stability by resisting carboxypeptidase degradation.[1][2] This compound is extensively used in the synthesis of protease inhibitors, GRP (Gastrin-Releasing Peptide) antagonists, and radiolabeled neuropeptides (e.g., Substance P).[2]

## Physicochemical Profile

Property	Data
Chemical Name	L-2-Aminohexanamide hydrochloride
Common Name	H-Nle-NH <sub>2</sub> .HCl
CAS Number	94787-97-0
Molecular Formula	
Molecular Weight	166.65 g/mol
Physical State	White to off-white crystalline powder
Solubility	Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2]
Melting Point	~256–259 °C (decomposition)
Hygroscopicity	Moderate; storage in desiccator recommended. [1][2]

## Structural Analysis & Mechanism (Graphviz)[1][2]

The following diagram illustrates the isosteric relationship between Methionine and Norleucine, highlighting why Nle is the preferred substitute in robust drug design.



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Figure 1: Structural logic for substituting Methionine with Norleucine Amide. The aliphatic side chain of Nle mimics the hydrophobicity of Met without the reactive sulfur atom.

# Biological & Pharmacological Applications[2][3][4][5]

## A. The "Methionine Problem" Solution

In peptide pharmaceuticals, Methionine residues are prone to oxidation during synthesis, purification, and storage.[2] This oxidation often leads to a significant loss of biological activity.[1][2] H-Nle-NH<sub>2</sub> is the standard replacement for C-terminal Methionine amide residues.[1][2]

- Mechanism: The methylene group ( ) in Nle replaces the sulfur atom ( ) in Met.[1][2] Both groups have similar van der Waals radii, ensuring the peptide retains its affinity for hydrophobic binding pockets.[2]

## B. Specific Bioactive Examples

- Gastrin-Releasing Peptide (GRP) Antagonists: Researchers have developed potent GRP antagonists by modifying the C-terminus.[1][2][3][4] The analog [(4'-hydroxy)-3-phenylpropanoyl]-...-Leu-psi(CH<sub>2</sub>NH)-Nle-NH<sub>2</sub> utilizes Nle-NH<sub>2</sub> to maintain nanomolar potency while preventing oxidative degradation [1].[1][2]
- Substance P Analogs: Native Substance P contains a C-terminal Met-NH<sub>2</sub>. [1][2][5] In radiolabeling studies (e.g., tritiation), the oxidative conditions can destroy the native peptide. [2] The analog Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle-NH<sub>2</sub> is used as a robust radioligand that mimics the native peptide's receptor binding profile without side-reactions [2].[1][2]

## C. Protease Inhibition

The C-terminal amide function (

) acts as a cap that protects the peptide from degradation by carboxypeptidases (enzymes that cleave from the C-terminus).[1][2] This extends the in vivo half-life of peptide drugs.[1][2]

## Experimental Protocols

## Protocol A: Synthesis of H-Nle-NH<sub>2</sub>.HCl from Boc-Nle-OH

Rationale: This solution-phase method ensures high purity and conversion of the acid to the amide before salt formation.[1]

Reagents: Boc-Nle-OH, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or solution), HCl/Dioxane.[1][2]

- Activation (Mixed Anhydride Method):
  - Dissolve Boc-Nle-OH (1.0 eq) in anhydrous THF at -15°C.
  - Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).[1][2]
  - Stir for 15 minutes to form the mixed anhydride intermediate.
- Ammonolysis:
  - Bubble anhydrous Ammonia gas into the reaction mixture (or add 28% ammonium hydroxide solution if water tolerance exists) for 30 minutes at -15°C.
  - Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
  - Evaporate solvent.[1][2] Dissolve residue in Ethyl Acetate (EtOAc), wash with 5% citric acid, 5%  
, and brine. Dry over  
and concentrate to yield Boc-Nle-NH<sub>2</sub>.
- Deprotection & Salt Formation:
  - Dissolve Boc-Nle-NH<sub>2</sub> in 4M HCl in Dioxane.
  - Stir at RT for 1 hour (monitor by TLC for disappearance of starting material).
  - Precipitate the product by adding cold Diethyl Ether (

).[1][2]

- Filter the white solid, wash with ether, and dry under vacuum to obtain **H-Nle-NH<sub>2</sub>.HCl**.

## Protocol B: Usage in Solid Phase Peptide Synthesis (SPPS)

Note: **H-Nle-NH<sub>2</sub>.HCl** is typically used in solution phase coupling or as a reference standard.[1][2] For SPPS, one usually starts with Fmoc-Nle-OH on Rink Amide resin.[1][2] However, if coupling H-Nle-NH<sub>2</sub> to a fragment in solution:

- Dissolution: Dissolve the peptide fragment (C-term carboxyl) and **H-Nle-NH<sub>2</sub>.HCl** (1.1 eq) in DMF.
- Neutralization: Add DIPEA (2.0 eq) to neutralize the HCl salt and activate the amine.[1][2]
- Coupling: Add coupling agents (e.g., HATU or EDC/HOBt) (1.1 eq).[1][2]
- Reaction: Stir at RT for 2–4 hours. Monitor by HPLC.

## Handling & Safety Information

Signal Word:WARNING

Hazard Category	Statement	Precaution
Skin Corrosion/Irritation	Causes skin irritation (H315)	Wear protective gloves/clothing.[1][2]
Eye Damage	Causes serious eye irritation (H319)	Wear eye protection.[1][2] Rinse cautiously with water if contacted.[1]
Respiratory	May cause respiratory irritation (H335)	Avoid breathing dust.[1][2] Use in a fume hood.[1][2]
Storage	Hygroscopic	Store at +2°C to +8°C. Keep tightly closed.[1][2]

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).[1][2]

## References

- Development of potent gastrin-releasing peptide antagonists.Proceedings of the National Academy of Sciences (PNAS). (1993).[1][2] [1][2]
- Tritium Labeling of Neuropeptides: Substance P Analogs.Arkvoc. (2012).[1][2]
- **H-Nle-NH<sub>2</sub>.HCl** Product & Safety Data.ChemicalBook / Sigma-Aldrich Data. (Accessed 2026).[1]
- Solid Phase Peptide Synthesis: A Practical Approach.Oxford University Press. (2000).[1][2] [6] (General reference for Fmoc/Boc chemistry standards).

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## Sources

- 1. H-Nle-Ile-N(EtPh)Leu-NH<sub>2</sub>.HCl | C<sub>26</sub>H<sub>45</sub>ClN<sub>4</sub>O<sub>3</sub> | CID 67641555 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Monochloramine | ClH<sub>2</sub>N | CID 25423 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Development of potent gastrin-releasing peptide antagonists having a D-Pro-psi(CH<sub>2</sub>NH)-Phe-NH<sub>2</sub> C terminus - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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